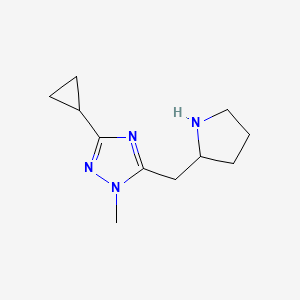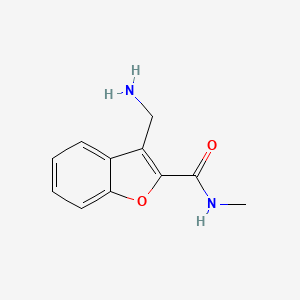
(6-Amino-4-methylpyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinemethanol, 6-amino-4-methyl- is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a hydroxymethyl group at the second position, an amino group at the sixth position, and a methyl group at the fourth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol, 6-amino-4-methyl- can be achieved through several methods. One common approach involves the reduction of 6-amino-4-methylpyridine-2-carboxaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature, and the product is purified by recrystallization .
Another method involves the catalytic hydrogenation of 6-amino-4-methylpyridine-2-carboxylic acid using palladium on carbon as a catalyst. This reaction is conducted under a hydrogen atmosphere at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of 2-Pyridinemethanol, 6-amino-4-methyl- often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinemethanol, 6-amino-4-methyl- undergoes various chemical reactions, including:
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol as a solvent.
Major Products Formed
Oxidation: 6-amino-4-methylpyridine-2-carboxylic acid.
Reduction: 6-amino-4-methylpyridine-2-methanamine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pyridinemethanol, 6-amino-4-methyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Pyridinemethanol, 6-amino-4-methyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of nitric oxide synthase (NOS), reducing the production of nitric oxide, a key mediator in inflammatory processes.
Receptor Binding: It may bind to specific receptors or proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylpyridine: Similar structure but lacks the hydroxymethyl group.
6-Methyl-2-pyridinemethanol: Similar structure but lacks the amino group.
Uniqueness
2-Pyridinemethanol, 6-amino-4-methyl- is unique due to the presence of both the amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
(6-amino-4-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-2-6(4-10)9-7(8)3-5/h2-3,10H,4H2,1H3,(H2,8,9) |
Clé InChI |
QRJJWSAEOIOPLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


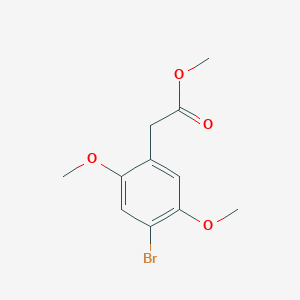
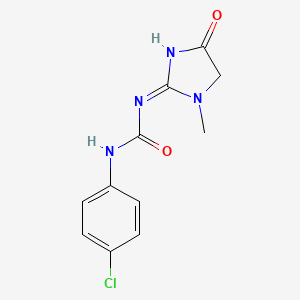
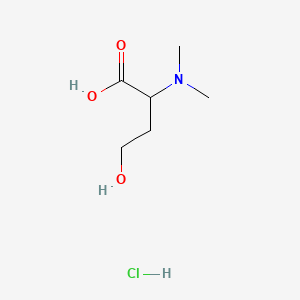
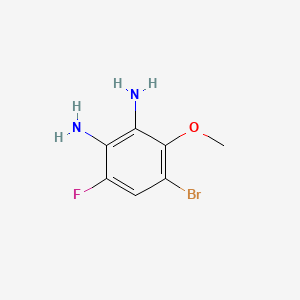
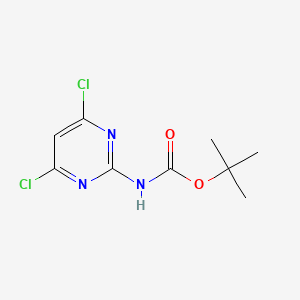
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)

![3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495011.png)
![Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13495019.png)


